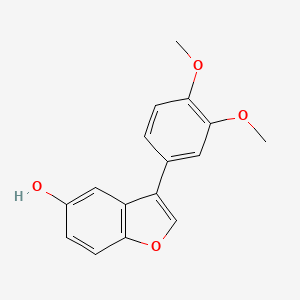

3-(3,4-dimethoxyphenyl)benzofuran-5-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-15-5-3-10(7-16(15)19-2)13-9-20-14-6-4-11(17)8-12(13)14/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPQNPPFWNQBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C2C=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Benzofuran 5 Ol and Its Analogues

Retrosynthetic Analysis of the 3-(3,4-Dimethoxyphenyl)benzofuran-5-ol Core Structure

A retrosynthetic analysis of the target molecule, 3-(3,4-dimethoxyphenyl)benzofuran-5-ol, reveals several key disconnections that form the basis for various synthetic approaches. The core 3-arylbenzofuran structure can be deconstructed by disconnecting the C2-C3 bond of the furan (B31954) ring, the C3-aryl bond, or the bonds forming the furan ring itself.

One common strategy involves the formation of the C2-O bond as the final step, typically through the cyclization of a suitably substituted precursor. This leads to a key intermediate, an ortho-alkenylphenol or a derivative thereof. For instance, a 2'-hydroxystilbene derivative bearing the requisite substituents can undergo oxidative cyclization to furnish the benzofuran (B130515) ring.

Alternatively, disconnection of the C3-aryl bond suggests a convergent approach where a pre-formed benzofuran nucleus is coupled with a 3,4-dimethoxyphenyl unit. This can be achieved through various cross-coupling reactions, necessitating a benzofuran intermediate functionalized at the 3-position, such as a 3-halobenzofuran.

A third general approach involves the construction of the furan ring onto a phenol (B47542) derivative. This can be conceptualized through the reaction of a hydroquinone (B1673460) derivative with a three-carbon synthon that will ultimately form the C2 and C3 of the furan ring along with their substituents.

These primary retrosynthetic disconnections pave the way for the application of a diverse array of synthetic methodologies, which will be explored in the subsequent sections.

Established Strategies for Benzofuran Ring System Construction

The synthesis of the benzofuran ring system is a well-established field in organic chemistry, with numerous methods developed to achieve this goal. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions (e.g., Intramolecular Heck, Larock-type)

Intramolecular Heck Reaction: The intramolecular Mizoroki-Heck reaction is a powerful tool for the construction of heterocyclic systems. chim.itwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org For the synthesis of 3-arylbenzofurans, a common precursor is an ortho-alkenyl-substituted aryl halide. The intramolecular cyclization proceeds via oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the benzofuran product and regenerate the catalyst. princeton.edu The reaction is highly versatile and can be used to create a variety of ring sizes. wikipedia.org Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, have also been developed for the synthesis of functionalized benzofurans. nih.gov

Larock-type Annulation: The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, has been extended to the synthesis of other heterocyclic compounds, including benzofurans. ub.eduwikipedia.org This one-pot reaction provides a convergent and efficient route to 2,3-disubstituted benzofurans. ub.edu The mechanism involves the oxidative addition of the ortho-halo-phenol to the palladium(0) catalyst, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the benzofuran product. ub.edu The regioselectivity of the alkyne insertion is a key consideration in this methodology. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the construction of 3-arylbenzofurans.

Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a key step in many benzofuran syntheses. nih.govnih.gov A common strategy involves the coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This can be performed as a one-pot, three-component reaction. Carbonylative Sonogashira coupling reactions have also been developed to introduce a carbonyl group into the final product. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with a halide or triflate, is a highly versatile method for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com In the context of 3-arylbenzofuran synthesis, this reaction can be employed in a convergent manner by coupling a 3-halobenzofuran with an appropriately substituted arylboronic acid or ester. researchgate.netresearchgate.net This approach allows for the late-stage introduction of the 3-aryl substituent, providing flexibility in the synthesis of analogues. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.commdpi.com

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Key Features |

| Sonogashira | ortho-Iodophenol | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms a C(sp)-C(sp2) bond, often followed by cyclization. |

| Suzuki-Miyaura | 3-Halobenzofuran | Arylboronic Acid | Pd catalyst, Base | Forms a C(sp2)-C(sp2) bond, allows for late-stage arylation. |

Wittig-Type and Related Olefination Reactions for Furan Ring Formation

The Wittig reaction and its variants are powerful methods for the formation of carbon-carbon double bonds and can be adapted for the synthesis of benzofurans. masterorganicchemistry.comwikipedia.org A common approach involves the reaction of an ortho-hydroxybenzaldehyde or a related derivative with a phosphonium (B103445) ylide. rsc.orgresearchgate.net The resulting stilbene (B7821643) derivative can then undergo cyclization to form the benzofuran ring. rsc.org An intramolecular Wittig reaction is another elegant strategy where a phosphonium ylide and a carbonyl group within the same molecule react to form the furan ring. researchgate.netsciforum.net This method is particularly useful for the synthesis of 2-arylbenzofurans. sciforum.net

Oxidative Cyclization Pathways for Benzofuran Biogenesis

Oxidative cyclization reactions provide a direct and atom-economical approach to the benzofuran core. These reactions often mimic biosynthetic pathways. A prevalent method involves the oxidative cyclization of ortho-alkenylphenols. researchgate.net Various oxidizing agents can be employed, including transition metal catalysts such as palladium and copper. rsc.orgrsc.orgorganic-chemistry.org For instance, the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org Another strategy involves the oxidative coupling of simple phenols with β-dicarbonyl compounds, which can lead to the formation of 5-hydroxybenzofurans. thieme-connect.dethieme-connect.com

| Oxidative Cyclization Method | Starting Materials | Reagent/Catalyst | Product Type |

| Copper-Catalyzed Aerobic Cyclization | Phenols, Alkynes | Copper catalyst, O2 | Polysubstituted benzofurans |

| Palladium-Catalyzed Cyclization | ortho-Cinnamyl phenols | PdCl2(CH3CN)2, Benzoquinone | 2-Benzylbenzofurans |

| PIDA-Mediated Oxidative Coupling | Hydroquinones, β-Dicarbonyl compounds | Phenyliodine(III) diacetate (PIDA) | 5-Hydroxybenzofurans |

Nenitzescu Indole/Benzofuran Synthesis and its Applicability to Related Scaffolds

The Nenitzescu reaction is a condensation reaction between a quinone and an enamine, which can lead to the formation of either 5-hydroxyindoles or 5-hydroxybenzofurans. mdpi.comresearchgate.netwikipedia.org The outcome of the reaction is highly dependent on the nature of the starting materials and the reaction conditions. mdpi.comresearchgate.net For the synthesis of 5-hydroxybenzofurans, the reaction is believed to proceed through a Michael addition of the enamine to the quinone, followed by cyclization and elimination of the amine. mdpi.com This method is particularly relevant for the synthesis of the target molecule and its analogues, as it directly installs the hydroxyl group at the 5-position of the benzofuran core. synarchive.com The reaction is typically carried out under mild conditions and utilizes readily available starting materials. mdpi.comresearchgate.net

Targeted Synthetic Routes for 3-(3,4-Dimethoxyphenyl)benzofuran-5-ol

While a specific, documented synthesis for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol is not extensively reported in readily available literature, its structure lends itself to established benzofuran synthesis methodologies. A common and robust strategy involves the construction of an α-aryloxyketone intermediate followed by an intramolecular cyclization. researchgate.netjocpr.com

Route 1: Acid-Catalyzed Cyclization of an α-Aryloxyketone

A classical and effective method for forming the benzofuran ring is the acid-catalyzed cyclodehydration of an α-aryloxyketone. organic-chemistry.org This multi-step approach offers a logical pathway to the target molecule.

Step 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. The synthesis begins with the bromination of 3',4'-dimethoxyacetophenone. This reaction is typically achieved by treating the acetophenone (B1666503) with bromine in a suitable solvent like chloroform (B151607) or by using a solid brominating agent such as benzyltrimethylammonium (B79724) tribromide for easier handling. prepchem.comchemicalbook.com

Step 2: Williamson Ether Synthesis. The resulting α-bromoketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is then coupled with a protected hydroquinone, such as 4-methoxyphenol (B1676288) (p-methoxyphenol). This nucleophilic substitution reaction, a Williamson ether synthesis, is typically performed in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to yield the key intermediate, 2-(4-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone.

Step 3: Intramolecular Cyclodehydration. The α-aryloxyketone intermediate undergoes intramolecular electrophilic aromatic substitution to form the benzofuran core. This cyclization is promoted by strong acids which act as dehydrating agents. The choice of acid can influence reaction time and yield.

Step 4: Demethylation. The final step is the cleavage of the methyl ether at the C-5 position to unmask the phenolic hydroxyl group. This is a standard procedure in phenolic chemistry, often accomplished with strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr).

Below is a table comparing common catalysts for the crucial cyclodehydration step.

| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | 100-140 °C, neat | Strong dehydrating agent, good yields | High viscosity, difficult workup |

| Sulfuric Acid (H₂SO₄) | Concentrated, RT to moderate heat | Inexpensive, readily available | Can cause charring and side reactions |

| Methanesulfonic Acid (MsOH) | Reflux in solvent (e.g., toluene) | Strong acid, less oxidizing than H₂SO₄ | Can require higher temperatures |

| Iridium(III) Catalyst | [Cp*IrCl₂]₂/AgSbF₆, Cu(OAc)₂, RT | Very mild conditions (ambient temp.) | Expensive catalyst system |

Route 2: Palladium-Catalyzed Methodologies

Modern synthetic organic chemistry heavily utilizes palladium-catalyzed cross-coupling and C-H activation reactions for the construction of heterocyclic systems, including benzofurans. acs.orgrsc.orgnih.gov

A potential one-pot synthesis could involve the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. acs.orgnih.gov

Step 1: Sonogashira Coupling. 4-Iodobenzene-1,3-diol (or a protected version) could be coupled with 1-ethynyl-3,4-dimethoxybenzene. This reaction is typically catalyzed by a palladium complex (e.g., (PPh₃)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. acs.org

Step 2: Intramolecular Cyclization (Annulation). The resulting 2-(phenylethynyl)phenol (B13115910) intermediate can then undergo a 5-exo-dig cyclization to form the benzofuran ring. This can be promoted by various catalysts, including palladium, copper, or gold complexes.

This approach offers the advantage of building complexity rapidly, often with high functional group tolerance.

Derivatization and Functionalization Strategies for Structural Modification

The structure of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol offers several sites for chemical modification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Key reactive sites include the C-5 hydroxyl group, the electron-rich benzofuran ring system, and the 3-aryl substituent.

Reactions at the C-5 Hydroxyl Group:

The phenolic hydroxyl group is a versatile handle for functionalization.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters. O-alkylation can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF), while O-acylation can be performed with acid chlorides or anhydrides. nih.gov These modifications can modulate the compound's polarity and hydrogen-bonding capabilities.

Conversion to Triflates for Cross-Coupling: The phenol can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon or nitrogen-based substituents at the C-5 position.

Electrophilic Aromatic Substitution:

The benzofuran ring is an electron-rich aromatic system susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the existing substituents.

Reactivity of the Benzofuran Core: In general, electrophilic attack on the benzofuran nucleus can occur at positions C-2, C-4, C-6, or C-7. echemi.comstackexchange.com The C-2 position is often the most nucleophilic in 3-substituted benzofurans. The directing effects of the C-5 hydroxyl and the C-3 aryl group would need to be considered.

Reactivity of the 3-Aryl Group: The 3-(3,4-dimethoxyphenyl) ring is highly activated towards electrophilic substitution by the two methoxy (B1213986) groups. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho or para to the methoxy groups.

The following table summarizes potential functionalization reactions.

| Reaction Type | Reagent(s) | Target Site(s) | Potential Product |

| O-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | C-5 OH | 5-Alkoxy-3-(3,4-dimethoxyphenyl)benzofuran |

| O-Acylation | RCOCl or (RCO)₂O, Base | C-5 OH | 3-(3,4-Dimethoxyphenyl)benzofuran-5-yl acetate |

| Bromination | N-Bromosuccinimide (NBS) | Benzofuran C-2, C-4, C-6, C-7 | Bromo-substituted derivatives |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-Aryl ring; Benzofuran ring | Nitro-substituted derivatives |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Benzofuran C-2 | 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzofuran-2-carbaldehyde |

Green Chemistry Principles in Benzofuran Synthesis

Modern synthetic strategies increasingly focus on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Several green chemistry principles can be applied to the synthesis of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for many organic transformations, including the synthesis of benzofuran derivatives. sapub.orgresearchgate.netresearchgate.net For instance, the intramolecular cyclization step or palladium-catalyzed coupling reactions could be significantly accelerated, reducing energy consumption compared to conventional heating.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. acs.orgnih.gov For example, a one-pot synthesis of benzofurans has been reported using a choline (B1196258) chloride-ethylene glycol-based DES, offering an environmentally benign reaction medium. acs.org Water has also been explored as a solvent for some copper-catalyzed benzofuran syntheses. organic-chemistry.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the palladium-catalyzed routes, is inherently greener than using stoichiometric reagents that generate large amounts of waste. nih.gov For example, acid-catalyzed cyclizations often use strong acids in large excess, leading to difficult and wasteful neutralization steps during workup. In contrast, a catalytic amount of a transition metal can be used repeatedly.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, saving solvents, reagents, and time. nih.gov The palladium-catalyzed Sonogashira coupling followed by cyclization is an excellent example of a one-pot process applicable to benzofuran synthesis. nih.gov

The table below contrasts traditional and greener approaches for benzofuran synthesis.

| Synthesis Aspect | Traditional Approach | Green Alternative | Green Principle(s) Addressed |

| Energy Input | Conventional heating (reflux) for hours | Microwave irradiation for minutes sapub.org | Energy Efficiency |

| Solvents | Chloroform, DMF, Dichloromethane | Deep Eutectic Solvents (DES), Water organic-chemistry.orgacs.org | Safer Solvents |

| Reagents | Stoichiometric strong acids (PPA, H₂SO₄) | Transition metal catalysts (Pd, Cu, Ir) organic-chemistry.org | Catalysis, Atom Economy |

| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions nih.gov | Waste Prevention |

By integrating these principles, the synthesis of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol and its derivatives can be made more efficient, economical, and environmentally responsible.

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Elucidation of Key Structural Features for Modulating Biological Activities

Systematic modifications of the 3-(3,4-dimethoxyphenyl)benzofuran-5-ol molecule have revealed several key structural features that are critical for its biological activities. These include the substitution pattern on the C-3 phenyl ring, the presence and position of the hydroxyl group on the benzofuran (B130515) core, and substitutions at other positions of the benzofuran ring system.

Research on related benzofuran structures underscores the importance of the substitution pattern on the phenyl ring. For instance, studies on combretastatin (B1194345) A-4 analogues, which sometimes feature a benzofuran core, have shown that a trimethoxy substitution pattern on the phenyl ring is crucial for potent antimitotic and antitumor activity. nih.gov While not identical, this highlights the sensitivity of the biological activity to the oxygenation pattern on the phenyl ring. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring of 2,3-dihydrobenzofuran (B1216630) precursors has been observed to facilitate the synthesis of the corresponding benzofurans in excellent yields. nih.gov

Furthermore, investigations into various 3-acylbenzofurans have demonstrated that both electron-donating (e.g., p-methyl, o-methoxy) and electron-withdrawing (e.g., p-chloro) substituents on the phenyl ring are well-tolerated and can lead to compounds with significant biological activity. nih.gov This suggests that the electronic properties of the C-3 phenyl ring can be fine-tuned to modulate activity.

Table 1: Influence of Phenyl Ring Substitutions on the Activity of Benzofuran Derivatives

| Compound/Derivative Class | Substitution on Phenyl Ring | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Combretastatin A-4 Analogues | 3,4,5-Trimethoxy | Often associated with high antitumor and antimitotic activity. nih.gov | nih.gov |

| 3-Acylbenzofurans | p-methyl, o-methoxy (electron-donating) | Smooth reaction to give products in excellent yields. nih.gov | nih.gov |

The 5-hydroxyl group on the benzofuran scaffold is a critical functional group that can significantly influence biological activity. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets such as enzymes and receptors. nih.gov

Studies on various benzofuran derivatives have consistently shown that the presence and position of a hydroxyl group are crucial for their activity. For instance, the introduction of a hydroxyl group at the 5-position is closely related to the antibacterial activity of benzofuran compounds. nih.gov In the context of antifungal agents, benzofuran-5-ol (B79771) derivatives have demonstrated potent activity, which is hypothesized to be due to their potential metabolism to bioactive benzoquinone derivatives within fungal cells. researchgate.net

Chemical modification of the 5-hydroxyl group, such as its conversion to a methoxy group or an ester, can have a profound impact on activity. Replacing the phenolic hydroxyl group with another hydrogen-bond donor, like a triflylamide, has been shown to conserve cytotoxic activity in some derivatives, whereas replacement with a hydrogen-bond acceptor can alter the activity profile. nih.gov This highlights the importance of the hydrogen-bonding capability of the substituent at the C-5 position.

Table 2: Effect of C-5 Substitutions on the Biological Activity of Benzofuran Analogues

| Base Scaffold | C-5 Substituent | Impact on Activity | Reference(s) |

|---|---|---|---|

| Benzofuran | -OH | Important for antibacterial and antifungal activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Benzofuran | -OH | Crucial for modulating anticancer activity. nih.gov | nih.gov |

| Benzofuran | Triflylamide (H-bond donor) | Conserved cytotoxicity compared to -OH. nih.gov | nih.gov |

Substitutions at various positions on the benzofuran ring system play a pivotal role in defining the biological activity of the resulting compounds. nih.govnih.gov

C-2 Position: The C-2 position is a key site for modulating cytotoxic activity. Preliminary SAR studies have indicated that introducing an ester group or a heterocyclic substitution at this position can significantly affect cytotoxicity. nih.gov For example, incorporating a 3,4,5-trimethoxybenzoyl group at the C-2 position has been highlighted as a significant determinant of antiproliferative activity in certain benzofuran series. nih.gov

C-3 Position: While the parent compound has a 3,4-dimethoxyphenyl group at this position, further substitutions on the benzofuran ring itself at or near C-3 can be influential. For instance, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

C-4, C-6, and C-7 Positions: The placement of substituents on the benzene (B151609) portion of the benzofuran core also impacts biological activity. In a series of benzofuran derivatives, higher anticancer potency was observed in compounds with methoxy groups at the C-6 position compared to those with the same group at the C-7 position. mdpi.com Halogenation of the benzofuran ring, for instance at C-5 or C-7, has been shown to increase anticancer activity, likely due to the formation of halogen bonds which can enhance binding affinity to target molecules. nih.gov

Table 3: Influence of Benzofuran Ring Substitutions on Anticancer Activity

| Position of Substitution | Substituent | Effect on Activity | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| C-3 (on a methyl group) | Bromine | Remarkable cytotoxic activity (IC50 = 0.1 µM). | HL60 (leukemia) | nih.gov |

| C-6 | Methoxy | Higher potency compared to C-7 substitution. | Not specified | mdpi.com |

| C-7 | Methoxy | Lower potency compared to C-6 substitution. | Not specified | mdpi.com |

Fusing or linking other heterocyclic rings to the benzofuran core is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. phytojournal.comresearchgate.net The combination of two or more bioactive pharmacophores can lead to synergistic effects, improved binding affinity, and altered selectivity profiles.

While the core benzofuran ring is a planar aromatic system, the substituents attached to it can introduce stereochemical complexity and define a specific three-dimensional conformation that is essential for biological activity. mdpi.com The relative orientation of the 3-phenyl ring with respect to the benzofuran plane can be a critical determinant for binding to a target protein.

In cases where chiral centers are present, such as in the 2,3-dihydrobenzofuran precursors or in substituents, the stereochemistry can be crucial. For instance, 2,3-dihydrobenzofuran possesses two prochiral sp3 hybridized carbons, which places substituents out of the benzofuryl plane. mdpi.com Although the final benzofuran product is aromatic and planar, the stereochemistry of intermediates can influence the outcome of synthetic routes. For the bioactive conformation of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol itself, computational studies such as molecular docking would be required to predict the optimal binding pose within a specific target's active site. Such studies help in rationalizing the observed SAR and in designing new analogues with improved conformational properties for enhanced activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches like pharmacophore modeling are invaluable tools for discovering and optimizing new bioactive compounds. nih.govmdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov

For benzofuran derivatives, pharmacophore models can be generated from a set of known active compounds. nih.gov For example, a computational study on benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) generated a pharmacophore model with three essential features: two hydrogen bond acceptors and one hydrogen bond donor. nih.gov This model was then used to screen a virtual library of compounds to identify new potential hits.

These modeling techniques can rationalize the SAR data observed experimentally. For instance, the 5-hydroxyl group and the oxygen atoms of the 3,4-dimethoxy groups on 3-(3,4-dimethoxyphenyl)benzofuran-5-ol could be identified as key hydrogen bond acceptor/donor features in a pharmacophore model. Similarly, the benzofuran and phenyl rings would likely be defined as aromatic or hydrophobic features. Such models, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies like CoMFA and CoMSIA, provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of new, more potent analogues. mdpi.com

Optimization Strategies for Potency, Selectivity, and Biological Efficacy

Key optimization strategies often focus on modifying the substituents at the C3 and C5 positions of the benzofuran ring system. The nature and position of functional groups on the 3-aryl moiety and the substituent at the C5-position can dictate the compound's interaction with biological targets, thereby modulating its activity.

For instance, research into novel benzofuran derivatives has demonstrated that the 3,5-disubstituted benzofuran scaffold is a viable framework for developing orally active therapeutic agents. In a study focused on promoting osteoblast differentiation, a series of 3,5-disubstituted benzofuran derivatives were synthesized and evaluated. This research highlighted the importance of the substituent at the C5 position for the compound's biological activity. The introduction of a carboxamide group at the C5-position was found to be a critical determinant for the observed osteoblastogenic activity. jst.go.jp

The phenolic hydroxyl group at the C5-position, as present in 3-(3,4-dimethoxyphenyl)benzofuran-5-ol, is another key functional group that is often targeted for optimization. It is well-established in medicinal chemistry that phenolic hydroxyl groups can be crucial for modulating anticancer activity. The presence of a hydrogen-donating group can facilitate favorable interactions with biological targets, thereby contributing to the compound's cytotoxic properties. nih.gov

Detailed research findings from a study on 3,5-disubstituted benzofuran derivatives aimed at promoting osteoblast differentiation are presented in the table below. This data illustrates how systematic modifications to the C5-substituent and the side chain on the 3-phenyl group impact the biological activity, measured as the concentration required to increase alkaline phosphatase (ALP) activity by 200% (EC₂₀₀).

| Compound ID | C5-Substituent | R (Side Chain on 3-Phenyl Group) | EC₂₀₀ (nM) for ALP Activity |

| 23a | -CONH₂ | -OCH₂CH₂OCH(CH₃)₂ | 14 |

| 23b | -CONH₂ | -OCH₂CH₂OCH₂CH(CH₃)₂ | 18 |

| 23c | -CONH₂ | -OCH₂CH₂OCH₂CH₂OCH₃ | 15 |

| 23d | -CONH₂ | -OCH₂CH₂O(CH₂)₂CH₃ | 13 |

This table is based on data from a study on novel benzofuran derivatives with osteoblast differentiation-promoting activity. jst.go.jp

Computational Chemistry and Molecular Modeling in Benzofuran Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as benzofuran (B130515) derivatives, interact with their biological targets, typically proteins like enzymes and receptors.

Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran scaffolds with various key therapeutic targets.

Tubulin: Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. nih.govnih.gov Docking studies reveal that these compounds often bind to the colchicine (B1669291) binding site at the interface between the α and β-tubulin subunits. mdpi.com For instance, a study on benzofuran-2-ylethylidene aniline (B41778) derivatives showed that the lead compound fitted properly into the hydrophobic pocket of the colchicine-binding site, confirming the in vitro results. nih.govresearchgate.net The benzofuran ring and its substituents engage in hydrophobic and hydrogen bonding interactions within this pocket, disrupting microtubule dynamics. mdpi.com

Acetylcholinesterase (AChE): As inhibitors of AChE, benzofuran derivatives are promising for the treatment of Alzheimer's disease. nih.govmdpi.com Docking simulations indicate that these compounds typically bind within the active site gorge of the AChE enzyme. nih.govresearchgate.net The benzofuran nucleus can form π-π stacking interactions with aromatic residues like tryptophan and tyrosine, while substituents can form hydrogen bonds and hydrophobic interactions with other key residues, effectively blocking the enzyme's catalytic activity. mdpi.comnih.gov

HIV-1 Protease (HIV-1 PR): Certain benzofuran derivatives have been investigated as inhibitors of HIV-1 protease, a crucial enzyme in the viral life cycle. nih.gov Docking studies suggest that these compounds can fit into the active site of the enzyme, interacting with the catalytic aspartate residues (Asp25 and Asp125). nih.govplos.org The interactions are typically a mix of hydrogen bonds and hydrophobic contacts, mimicking the binding of the natural peptide substrate and thus inhibiting the enzyme. nih.gov

A primary outcome of docking studies is the identification of specific amino acid residues that are critical for ligand binding. These "hotspots" provide a roadmap for optimizing the chemical structure of the ligand to enhance binding affinity and selectivity.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Tubulin (Colchicine Site) | Cys241, Leu248, Ala250, Val318, Lys352 | Hydrophobic, Hydrogen Bonds | mdpi.com |

| Acetylcholinesterase (AChE) | Trp84, Tyr130, Phe330, Trp279 | π-π Stacking, Hydrophobic | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Trp82, Asn68, Asp70, Thr120 | π-π Stacking, Hydrogen Bonds, π-anion | mdpi.com |

| HIV-1 Protease (HIV-1 PR) | Asp25, Gly27, Ile50, Ile84 (and Asp25', Gly27', etc. in the dimer) | Hydrogen Bonds, Hydrophobic | nih.govnih.gov |

For example, in the case of AChE, residues like Trp84 and Phe330 in the catalytic active site, and Tyr70 and Tyr121 in the peripheral anionic site, are frequently identified as crucial for the binding of benzofuran-based inhibitors. nih.gov Similarly, for tubulin, interactions with residues such as Cys241 are often key to the inhibitory activity of compounds targeting the colchicine site. mdpi.com

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Using the benzofuran core as a starting point, researchers can screen vast virtual libraries containing thousands or millions of compounds. nih.govfrontiersin.org This process filters for molecules that have a high predicted binding affinity for a target of interest, such as AChE or tubulin. This approach has proven effective in identifying novel benzofuran-based hits with potential antiviral or neuroprotective activities, which can then be synthesized and tested experimentally, saving significant time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In QSAR studies of benzofuran derivatives, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net Statistical methods, like multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). mdpi.comeurjchem.com

A successful QSAR model can accurately predict the activity of new, unsynthesized benzofuran derivatives. nih.gov For example, a 3D-QSAR study on benzofuran-based AChE inhibitors revealed the importance of the alkyl group at specific positions on the phenyl moiety for activity, providing a predictive model for designing more potent inhibitors. nih.govresearchgate.net These models are validated statistically to ensure their robustness and predictive power. mdpi.comeurjchem.com

QSAR models help to understand which properties are most important for a compound's biological activity. rsc.org

Electronic Parameters: Descriptors like atomic charges and dipole moments describe the electronic aspects of a molecule. QSAR studies often show that the distribution of electrons in the benzofuran ring system and its substituents is critical for interaction with the target protein. For instance, electrostatic fields are key contributors in models predicting PTP-MEG2 inhibition by dibenzofuran (B1670420) derivatives. nih.gov

Steric Parameters: These descriptors, such as molecular volume, surface area, and molar refractivity, relate to the size and shape of the molecule. researchgate.netnih.gov The steric bulk of substituents on the benzofuran scaffold can either enhance or hinder binding. A 3D-QSAR model might indicate that a bulky group is favored in one region of the binding pocket, while a smaller group is required in another to avoid steric clashes. pharmacophorejournal.com

By analyzing these correlations, medicinal chemists can rationally modify the structure of a lead compound like 3-(3,4-dimethoxyphenyl)benzofuran-5-ol to optimize its activity. rsc.orgnih.gov

Integration of 2D and 3D QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov The integration of both 2D and 3D QSAR methodologies provides a comprehensive understanding of the structural requirements for the desired biological effect in benzofuran derivatives.

2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule. nih.gov These descriptors can include constitutional, topological, and electrostatic properties. For instance, a 2D-QSAR study on a series of benzofuran-based vasodilators identified key molecular descriptors that govern their activity. nih.gov The study employed the Best Multiple Linear Regression (BMLR) method to develop a statistically significant model. nih.gov

| Descriptor Category | Example Descriptor | Significance (t-criterion) |

| Semi-empirical | Maximum e–e repulsion for bond C–O | 7.789 |

| Electrostatic | Minimum total interaction for a C-H bond | - |

| Topological | Shape profile descriptors | - |

| Quantum Chemical | HOMO and LUMO energies | - |

This table illustrates the types of descriptors used in 2D-QSAR studies of benzofuran derivatives and their relative importance in the developed models. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. researchgate.net These methods are instrumental in understanding the steric and electrostatic field requirements for ligand-receptor interactions. researchgate.net For a series of benzofuran derivatives studied as potential inhibitors of a specific enzyme, CoMFA and CoMSIA were used to generate reliable 3D-QSAR models. researchgate.net These models, validated internally and externally, provided contour maps that highlighted the regions where steric bulk or specific electrostatic properties would enhance or diminish biological activity. researchgate.net A comparison of different QSAR methods on arylbenzofuran histamine (B1213489) H3 receptor antagonists revealed that simpler 2D methods like multiple linear regression (MLR) can sometimes be as reliable as more complex 3D-QSAR analyses. nih.gov

The integration of 2D and 3D QSAR approaches offers a synergistic advantage. While 2D-QSAR models are generally faster to develop and easier to interpret, 3D-QSAR provides a more detailed and spatially-oriented understanding of structure-activity relationships. nih.govnih.gov This combined approach has been successfully applied to various benzofuran derivatives to guide the design of new, more potent compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Target Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov In the context of benzofuran research, MD simulations provide critical insights into the conformational flexibility of these ligands and their interactions with biological targets. nih.gov

By simulating the movement of atoms in a system, MD can explore the conformational landscape of a benzofuran derivative, identifying its most stable and biologically relevant shapes. nih.gov This is crucial because the conformation of a ligand upon binding to a receptor may differ significantly from its lowest energy state in solution.

Furthermore, MD simulations can account for the flexibility of the biological target, such as an enzyme or receptor. nih.gov This is a significant advantage over rigid-body docking approaches, as it allows for an "induced fit" model of ligand binding, where both the ligand and the target can undergo conformational changes to achieve the optimal interaction. A study on novel benzofuran class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 utilized 100 ns simulations to understand the binding mechanism. nih.gov The root mean square deviation (RMSD) analysis indicated that the simulations converged after approximately 30 ns. nih.gov The root mean square fluctuations (RMSF) were plotted for the Cα atoms to analyze backbone flotation, revealing the greatest fluctuation in the residues of the protein lid domain. nih.gov

The binding free energy, a key parameter for predicting the affinity of a ligand for its target, can be calculated from MD simulation trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These calculations can help in ranking a series of benzofuran derivatives and prioritizing the most promising candidates for further experimental testing. nih.gov

| Simulation Parameter | Observation | Implication |

| Root Mean Square Deviation (RMSD) | Convergence after ~30 ns | The simulation has reached a stable state. nih.gov |

| Root Mean Square Fluctuation (RMSF) | High fluctuation in the lid domain | This region of the protein is flexible and may be important for ligand entry and binding. nih.gov |

| Binding Free Energy (ΔGbind) | Correlation with experimental IC50 values | The computational model can accurately predict the relative binding affinities of the benzofuran analogs. nih.gov |

This table summarizes key findings from a molecular dynamics simulation study on benzofuran derivatives, demonstrating the utility of this technique in understanding ligand-target interactions. nih.gov

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.govresearchgate.net In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (ADMET), are invaluable in the early stages of drug discovery to filter out compounds with unfavorable profiles. nih.govnih.gov

A variety of computational models and software are available to predict these parameters for benzofuran derivatives. nih.govnih.gov These tools can estimate properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org Drug-likeness rules, such as Lipinski's rule of five, can also be applied in silico to assess the oral bioavailability of a compound. nih.gov

For example, in a study of benzofuran-1,3,4-oxadiazole hybrids, ADME and drug-likeness properties were evaluated using online web-servers. nih.gov The results indicated that the compounds generally showed good human intestinal absorption and adhered to drug-likeness rules without raising any Pan-Assay Interference Compounds (PAINS) alerts. nih.gov

| Pharmacokinetic Parameter | In Silico Prediction Method | General Finding for Benzofuran Derivatives |

| Absorption | Caco-2 permeability models, Human Intestinal Absorption (HIA) prediction | Many derivatives show good predicted intestinal absorption. nih.gov |

| Distribution | Blood-Brain Barrier (BBB) penetration models, Plasma Protein Binding (PPB) prediction | Varies depending on the specific substitutions on the benzofuran core. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Can be predicted to identify potential drug-drug interactions. |

| Excretion | Prediction of renal clearance | Important for determining the half-life of the compound. |

| Toxicity | Ames test prediction, hERG inhibition prediction | In silico tools can flag potential mutagenicity or cardiotoxicity. nih.gov |

This interactive data table outlines the common in silico methods used to assess the pharmacokinetic properties of benzofuran derivatives and summarizes general findings.

Pharmacodynamic modeling, on the other hand, aims to link the concentration of a drug at its target site to the observed biological effect over time. nih.govresearchgate.net While specific clinical data is excluded here, it is important to note that physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models can be constructed to simulate the time course of drug action and to explore the impact of different dosing regimens. nih.gov These models integrate physicochemical, biochemical, and physiological data to provide a holistic understanding of a drug's behavior in the body. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For 3-(3,4-dimethoxyphenyl)benzofuran-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), coupling patterns (multiplicity), and integration values (number of protons). Key expected signals would include those for the aromatic protons on both the benzofuran (B130515) and dimethoxyphenyl rings, the methoxy (B1213986) group protons, and the hydroxyl proton. The coupling constants (J values) would provide critical information about the substitution patterns on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between aromatic, olefinic, and methoxy carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To establish the connectivity between atoms, a series of two-dimensional NMR experiments would be performed:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

A hypothetical ¹H NMR data table based on the structure is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.50 - 6.80 | m | - | 6H |

| -OH | 5.00 | s (br) | - | 1H |

| -OCH₃ | 3.90 | s | - | 6H |

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the calculation of the elemental formula (C₁₆H₁₄O₄). This provides a high degree of confidence in the molecular identity.

Fragmentation Analysis: Techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) would be used to fragment the molecule. The resulting fragmentation pattern provides a fingerprint of the compound and helps to confirm the presence of key structural motifs, such as the benzofuran core and the dimethoxyphenyl substituent. The fragmentation pathways can be rationalized to support the proposed structure.

A hypothetical mass spectrometry data table is provided below:

| m/z | Ion Identity |

| 270.0892 | [M]⁺ (Calculated for C₁₆H₁₄O₄) |

| 255 | [M-CH₃]⁺ |

| 139 | [C₈H₇O₂]⁺ |

Note: This table is illustrative and not based on experimental data.

Chromatographic Techniques for Compound Isolation and Purity Determination (e.g., HPLC, GC, Column Chromatography)

Chromatographic methods are indispensable for the isolation of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol from reaction mixtures and for the assessment of its purity.

Column Chromatography: This is a fundamental purification technique used for the large-scale separation of the target compound from byproducts and starting materials. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system (a mixture of solvents with varying polarities) would be optimized to achieve efficient separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both purification and purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely be effective for this compound. A UV detector would be used to monitor the elution of the compound, and the purity would be determined by the percentage of the total peak area corresponding to the product.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could be employed for purity assessment. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming the connectivity and providing accurate bond lengths and angles. For 3-(3,4-dimethoxyphenyl)benzofuran-5-ol, which is achiral, X-ray crystallography would provide an unambiguous confirmation of the planar benzofuran ring system and the relative orientation of the dimethoxyphenyl substituent. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state, which govern the crystal packing. Obtaining suitable single crystals is a prerequisite for this analysis.

A hypothetical crystallographic data table is shown below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.567 |

| β (°) | 98.76 |

| V (ų) | 1223.4 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data.

Biosynthetic Origins and Natural Product Chemistry of Benzofurans

Isolation and Characterization of 3-(3,4-Dimethoxyphenyl)benzofuran-5-ol and Related Natural Products from Plant and Microbial Sources

While specific reports on the isolation of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol from natural sources are not extensively documented in scientific literature, a vast number of structurally related benzofuran (B130515) neolignans have been extracted and characterized from various plant and, to a lesser extent, microbial sources. These compounds typically feature a phenyl or phenoxy substituent at the 2 or 3-position of the benzofuran core.

Benzofuran derivatives are widely distributed in higher plants, with a significant number of compounds identified from families such as Asteraceae, Rutaceae, Moraceae, and Krameriaceae. rsc.orgmdpi.com For instance, the genus Krameria is a rich source of benzofuran neolignans. Phytochemical investigations of the roots of Krameria tomentosa have led to the isolation of compounds like eupomatenoid 6 and 2-(2',4'-dihydroxyphenyl)-5-(E)-propenylbenzofuran. researchgate.netscispace.com Similarly, extracts from Krameria triandra roots are standardized for their neolignan content, which includes 2-(2,4-dihydroxyphenyl)-5-propenylbenzofuran and conocarpan. nih.gov The genus Eupomatia is also renowned for producing a class of 2-arylbenzofuran neolignans known as eupomatenoids, which have been isolated from species like Eupomatia bennettii and Eupomatia laurina. publish.csiro.auresearchgate.net

Microbial sources of benzofurans are less common but not unknown. The marine fungus Talaromyces amestolkiae YX1, isolated from a mangrove plant, has been shown to produce benzofuran derivatives. rsc.org

The characterization of these natural products relies on a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is crucial for elucidating the carbon skeleton and the substitution pattern. Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula. Infrared (IR) spectroscopy helps in identifying functional groups, while UV-Vis spectroscopy gives information about the chromophoric system.

| Compound Name | Natural Source (Genus, Species) | Plant Family | Reference |

|---|---|---|---|

| Eupomatenoid 6 | Krameria tomentosa | Krameriaceae | researchgate.netscispace.com |

| 2-(2',4'-Dihydroxyphenyl)-5-(E)-propenylbenzofuran | Krameria tomentosa, Krameria triandra | Krameriaceae | researchgate.netnih.gov |

| Conocarpan | Krameria triandra | Krameriaceae | nih.gov |

| Eupomatenoid-1, -3, -5 | Eupomatia bennettii, Eupomatia laurina | Eupomatiaceae | publish.csiro.auresearchgate.net |

| (2S,3S)-2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-5-[1(E)-propenyl]benzofuran | Miliusa mollis | Annonaceae | nih.gov |

| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae | rsc.org |

| Moracin M | Morus alba | Moraceae | mdpi.com |

Proposed Biosynthetic Pathways for Benzofuran-Type Lignans (B1203133) and Neolignans

The biosynthesis of benzofuran-type lignans and neolignans is rooted in the phenylpropanoid pathway, a fundamental route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid phenylalanine. kegg.jpfrontiersin.org

The general pathway can be outlined as follows:

Monolignol Synthesis : The pathway begins with the deamination of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids like ferulic acid and sinapic acid. These acids are then reduced to their corresponding alcohols, known as monolignols (e.g., coniferyl alcohol, sinapyl alcohol). kegg.jp

Oxidative Radical Formation : The monolignols undergo a one-electron oxidation to form resonance-stabilized phenoxy radicals. This crucial step is catalyzed by oxidative enzymes, primarily laccases and peroxidases. mdpi.comoup.com

Radical Coupling : Two of these phenoxy radicals then couple to form a dimeric structure. Neolignans are formed when the coupling occurs at positions other than the C8-C8' bond, such as 8-5' or 8-O-4' linkages. nih.gov The formation of the benzofuran ring in many neolignans is believed to proceed via the coupling of two monolignol radicals, typically involving an 8-5' linkage, followed by an intramolecular cyclization.

Stereochemical Control by Dirigent Proteins : In the absence of a directing influence, the coupling of phenoxy radicals results in a racemic mixture of products. oup.com However, in many plants, the reaction is controlled by a specific class of non-catalytic proteins known as Dirigent Proteins (DIRs). These proteins capture the radicals and hold them in a specific orientation, ensuring that the coupling is both regio- and stereoselective, leading to the formation of a specific enantiomer of the resulting lignan (B3055560) or neolignan. oup.comoup.comnih.gov For example, DIRs are known to mediate the stereoselective coupling of coniferyl alcohol to produce either (+)- or (-)-pinoresinol, a key intermediate in the biosynthesis of many other lignans. nih.govresearchgate.net While DIRs are well-studied for 8-8' lignan formation, their role in neolignan biosynthesis, such as the 8-5' coupling leading to the benzofuran skeleton, is also an active area of research. oup.com

| Enzyme/Protein Class | Role in Biosynthesis | Substrate(s) | Product Type | Reference |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway | Phenylalanine | Cinnamic acid | frontiersin.org |

| Laccases | Catalyze one-electron oxidation of monolignols | Coniferyl alcohol, Sinapyl alcohol | Phenoxy radicals | oup.comoup.com |

| Peroxidases | Catalyze one-electron oxidation of monolignols | Coniferyl alcohol, Sinapyl alcohol | Phenoxy radicals | oup.comnih.gov |

| Dirigent Proteins (DIRs) | Mediate regio- and stereoselective radical coupling | Monolignol radicals | Stereospecific lignans/neolignans | oup.comoup.comnih.gov |

Chemoenzymatic and Biocatalytic Approaches for Benzofuran Synthesis

While traditional chemical synthesis provides versatile routes to benzofuran derivatives, there is growing interest in developing more sustainable chemoenzymatic and biocatalytic methods. nih.gov These approaches leverage the high selectivity and mild reaction conditions of enzymes to construct the benzofuran core or related precursors.

Biomimetic Oxidative Coupling: One prominent chemoenzymatic strategy mimics the natural biosynthetic pathway. This involves using enzymes like horseradish peroxidase (HRP) in the presence of an oxidant (e.g., H₂O₂) to catalyze the oxidative dimerization of phenolic precursors like ferulic acid methyl ester. mdpi.com This approach can generate neolignan scaffolds through 8-5' or other coupling modes, which can then be chemically converted to the final benzofuran products.

Enzymatic Resolution and Derivatization: Biocatalysis can be employed to achieve enantioselectivity. For instance, lipases have been used for the selective alcoholysis of one enantiomer in a racemic mixture of neolignan dimers, allowing for the separation and enrichment of specific stereoisomers. nih.gov Furthermore, enzymes like C-glycosyltransferases have been used to synthesize coumarin (B35378) C-glycosides, which can then serve as precursors for the chemical synthesis of benzofuran derivatives, representing a sequential chemoenzymatic pathway. nih.gov

Engineered Biosynthetic Pathways: A frontier in biocatalysis is the use of engineered microorganisms or isolated enzymes to produce complex molecules. Research has shown that dirigent proteins can exhibit a degree of promiscuity, accepting non-native monolignol analogs when their natural substrate, coniferyl alcohol, is also present. aiche.org This "half-promiscuity" opens the door to using dirigent proteins in biocatalytic systems to generate novel, non-natural benzofuran lignan analogs with desired stereochemistry. By expressing the genes for monolignol biosynthesis, an oxidase, and a specific dirigent protein in a microbial host, it may be possible to develop cell factories for the de novo synthesis of specific benzofuran neolignans.

These biocatalytic and chemoenzymatic strategies offer greener alternatives to purely synthetic methods, often reducing the need for harsh reagents, protecting groups, and complex purification steps, while providing excellent stereo- and regioselectivity. youtube.com

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets for Benzofuran (B130515) Derivatives

The diverse pharmacological activities of benzofuran derivatives suggest their interaction with multiple biological targets. While some targets have been identified, a vast landscape of potential molecular interactions remains to be explored. Future research should focus on identifying and validating novel biological targets for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol and its analogues to elucidate their mechanisms of action and expand their therapeutic applications.

Recent studies have highlighted the potential of benzofuran derivatives to modulate key signaling pathways implicated in various diseases. For instance, certain benzofuran derivatives have been identified as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), the mammalian target of rapamycin (B549165) (mTOR), and sirtuin 2 (SIRT2). researchgate.netnumberanalytics.comsciety.org The hypoxia-inducible factor-1 (HIF-1) pathway, which is critical for the survival of p53-independent malignant cancer cells, has also been identified as a target for benzofuran derivatives. nih.gov A comprehensive screening of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol and its structurally related analogues against a broad panel of kinases and other enzymes could reveal novel and potent inhibitory activities.

| Benzofuran Derivative Class | Biological Target | Reported IC50 Values | Therapeutic Potential |

|---|---|---|---|

| Benzofuran-piperazine hybrids | CDK2 | 40.91 - 52.63 nM | Anticancer |

| Substituted benzofurans | mTORC1 | 0.46 µM (against SQ20B cancer cell line) | Anticancer |

| Benzofuran derivatives with benzyl (B1604629) sulfone scaffold | SIRT2 | 3.81 µM | Anticancer, Neurodegenerative diseases |

| Benzene-sulfonamide-based benzofurans | HIF-1 pathway | Not specified | Anticancer (p53-independent) |

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The clinical utility of a promising therapeutic agent can be hampered by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, and lack of target specificity. Prodrug strategies and targeted delivery systems offer elegant solutions to overcome these limitations. The phenolic hydroxyl group at the 5-position of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol is an ideal handle for the attachment of various promoieties to create prodrugs with enhanced physicochemical and pharmacokinetic profiles. scite.ainih.gov

Ester, carbamate, and phosphate (B84403) prodrugs are common strategies for masking phenolic hydroxyl groups, which can improve oral bioavailability and allow for targeted release in specific tissues or organs. researchgate.netnih.gov For instance, an ester prodrug could be designed to be cleaved by specific esterases that are overexpressed in tumor tissues, thereby releasing the active drug at the site of action and minimizing systemic toxicity. nih.gov

Furthermore, the development of targeted delivery systems, such as nanoparticles and liposomes, can enhance the therapeutic index of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol analogues. mdpi.com Encapsulating the compound within these carriers can protect it from premature degradation, improve its solubility, and facilitate its accumulation in target tissues through passive or active targeting mechanisms.

Potential Prodrug Strategies for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol:

Ester Prodrugs: To be hydrolyzed by esterases.

Phosphate Prodrugs: To be cleaved by phosphatases, potentially leading to increased water solubility.

Carbamate Prodrugs: Offering a range of stabilities and release profiles.

Amino Acid Conjugates: To potentially utilize amino acid transporters for improved uptake. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzofuran Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. sciety.orgnih.govnews-medical.netmdpi.com These computational tools can significantly accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. For benzofuran derivatives, AI and ML can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel benzofuran analogues based on their chemical structures. researchgate.netnih.govresearchgate.net These models can help in prioritizing the synthesis of compounds with the highest predicted potency and selectivity. For example, 3D-QSAR studies have been successfully applied to dibenzofuran (B1670420) derivatives to understand their structure-activity relationships as PTP-MEG2 inhibitors. nih.gov

AI can also be employed to predict potential biological targets for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol and its derivatives by analyzing large biological datasets and identifying patterns of interaction. This can lead to the discovery of novel mechanisms of action and new therapeutic indications.

| Machine Learning Model | Application in Benzofuran Drug Discovery | Potential Outcome |

|---|---|---|

| Random Forest (RF) | Predicting anticancer activity | Identification of potent anticancer benzofuran derivatives with high accuracy. nih.gov |

| Light Gradient Boosting Machine (LightGBM) | Predicting anticancer small molecules | Achieved a superior accuracy of 79% with an AUC of 0.88 in predicting anticancer compounds. nih.gov |

| Support Vector Machines (SVM) | QSAR modeling for vasodilator activity | Development of statistically significant QSAR models to guide the synthesis of new analogues. mdpi.com |

| Decision Tree (DT) | Predicting anticancer activity | Simple and interpretable models for understanding structure-activity relationships. mdpi.com |

Exploration of Combination Therapies with 3-(3,4-Dimethoxyphenyl)benzofuran-5-ol Analogues

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. This approach can lead to synergistic effects, overcome drug resistance, and reduce treatment-related toxicity. The exploration of combination therapies involving 3-(3,4-dimethoxyphenyl)benzofuran-5-ol analogues and existing therapeutic agents is a promising avenue for future research.

Given the potential anticancer activity of benzofuran derivatives, combining them with standard chemotherapeutic drugs could enhance their efficacy. For example, a study on a benzofuran-isatin conjugate (Compound 5a) demonstrated its ability to enhance the efficiency of conventional chemotherapeutic drugs in colorectal cancer cell lines. frontiersin.org The combination of this benzofuran derivative with irinotecan (B1672180) (IRI), 5-fluorouracil (B62378) (5-FU), and oxaliplatin (B1677828) (OXA) showed promising results. frontiersin.org

Future studies should systematically evaluate the synergistic, additive, or antagonistic effects of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol analogues in combination with a wide range of therapeutic agents for various diseases. The combination index (CI) is a quantitative measure used to assess the nature of drug interactions, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

| Benzofuran Derivative | Combination Drug | Cancer Cell Line | IC50 of Benzofuran Derivative (µM) | IC50 of Combination Drug (µM) | Observed Effect |

|---|---|---|---|---|---|

| Compound 5a (benzofuran-isatin conjugate) | Irinotecan (IRI) | HT29 | 9.4 | 10 | Enhanced cytotoxic effect of conventional chemotherapeutics. frontiersin.org |

| 5-Fluorouracil (5-FU) | HT29 | 9.4 | 8 | ||

| Oxaliplatin (OXA) | HT29 | 9.4 | 10.7 | ||

| Compound 5a (benzofuran-isatin conjugate) | Irinotecan (IRI) | SW620 | 8.7 | 10.4 | Enhanced cytotoxic effect of conventional chemotherapeutics. frontiersin.org |

| 5-Fluorouracil (5-FU) | SW620 | 8.7 | 10.1 | ||

| Oxaliplatin (OXA) | SW620 | 8.7 | 10 |

Sustainable and Scalable Production of Research-Grade Benzofuran Compounds

The translation of a promising drug candidate from the laboratory to the clinic requires a robust, sustainable, and scalable synthetic process. The development of green chemistry approaches for the synthesis of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol and its analogues is crucial for minimizing the environmental impact and ensuring the economic viability of their production.

Traditional methods for benzofuran synthesis often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Modern synthetic strategies are increasingly focused on the use of environmentally benign solvents, catalytic methods, and one-pot reactions to improve the efficiency and sustainability of the process. acs.orgbohrium.comresearchgate.net

Recent advances in this area include the use of transition metal catalysts (e.g., palladium, copper, nickel), visible-light-mediated catalysis, and biocatalysis. acs.orgbohrium.com For example, the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol has been achieved with a 92% yield and >99.9% enantiomeric excess using a whole-cell biocatalyst, demonstrating the potential of biological methods for the green synthesis of benzofuran derivatives. nih.gov The development of a scalable synthesis for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol that incorporates these green chemistry principles will be essential for its future development.

Examples of Green Synthesis Approaches for Benzofurans:

Catalyst: Copper iodide; Conditions: One-pot reaction with an eco-friendly deep eutectic solvent; Yield: Good to excellent (70-91%). acs.org

Catalyst: Palladium-Copper; Conditions: Sonogashira coupling followed by intramolecular cyclization. acs.org

Catalyst: Nickel; Conditions: Ni(OTf)2 as catalyst with 1,10-phenanthroline (B135089) as a ligand. acs.org

Method: Visible-light-mediated catalysis; Conditions: Use of visible light to promote the reaction. acs.org

Method: Biocatalysis; Conditions: Whole-cell mediated bioreduction; Yield: 92% for (S)-1-(benzofuran-2-yl)ethanol. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)benzofuran-5-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oxidative coupling of phenolic precursors with styrene derivatives. For example, 4-methoxyphenol and styrene react in hexafluoropropan-2-ol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key optimization parameters include solvent polarity (to stabilize intermediates), stoichiometric ratios of oxidants, and reaction time. Characterization via H/C NMR and HRMS is critical for confirming regioselectivity .

Q. How can structural ambiguities in 3-(3,4-dimethoxyphenyl)benzofuran-5-ol derivatives be resolved experimentally?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemical ambiguities (e.g., threo vs. erythro configurations in dihydrobenzofuran derivatives) . Alternative approaches include NOESY NMR to analyze spatial proximity of methoxy and benzofuran substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Use cell-free assays (e.g., enzyme inhibition studies) to screen for interactions with targets like cyclooxygenase or cytochrome P450 isoforms, given the compound’s structural similarity to bioactive benzofuran derivatives. Ensure assays include controls for autofluorescence due to the aromatic dimethoxy groups .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol in cascade syntheses?

- Methodology : Monitor intermediates via LC-MS to identify side products (e.g., over-oxidation or dimerization). For instance, cascade [3,3]-sigmatropic rearrangements may require precise temperature control (0–5°C) to suppress undesired aromatization . Computational tools (DFT calculations) can model transition states to predict dominant pathways .

Q. What strategies mitigate data contradictions in stereochemical assignments of dihydrobenzofuran derivatives?

- Methodology : Combine experimental and computational

- Experimental : Use chiral HPLC to separate enantiomers and compare optical rotation with literature values .

- Computational : Perform molecular dynamics simulations to assess the stability of proposed stereoisomers in solvent environments .

- Case Study : Contradictions in threo/erythro assignments for dihydrobenzofuran-diol derivatives were resolved via X-ray analysis of synthetic intermediates .

Q. How does solvent polarity influence the electronic properties of 3-(3,4-dimethoxyphenyl)benzofuran-5-ol in photophysical studies?

- Methodology : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate spectral shifts with Kamlet-Taft parameters to quantify solvent effects on excited-state intramolecular proton transfer (ESIPT) .

Q. What are the limitations of using 3-(3,4-dimethoxyphenyl)benzofuran-5-ol in structure-activity relationship (SAR) studies?

- Methodology :

- Synthetic Limitation : The electron-donating methoxy groups may reduce electrophilicity, complicating further functionalization. Address this via protective group strategies (e.g., silylation of phenolic -OH) .

- Biological Limitation : Low solubility in aqueous media may skew in vivo results. Use PEG-based formulations or pro-drug approaches to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.